Product packaging for Ruizgenin(Cat. No.:CAS No. 41743-71-9)

Ruizgenin

Cat. No.: B1680274
CAS No.: 41743-71-9
M. Wt: 432.6 g/mol
InChI Key: PZNPHSFXILSZTM-LHCNFSBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-Chlorogenin, identified by CAS number 41743-71-9, is a steroidal compound of significant interest in scientific research, particularly in the fields of pharmacology and drug discovery. It is a spirostan derivative with a molecular formula of C27H44O4 and a molecular weight of 432.64 g/mol . This compound exhibits a range of promising biological activities that make it a valuable reference standard for various investigative applications. Current research indicates that beta-Chlorogenin and its semi-synthetic derivatives possess notable antitumor properties. Studies have shown that these compounds can exhibit cytotoxic effects against cancer cell lines, suggesting potential for oncology research . Furthermore, in silico screening studies have highlighted its potential as an inhibitor of key viral proteins, including the main protease (Mpro) of SARS-CoV-2 and butyrylcholinesterase (BuChE), a target for Alzheimer's disease therapeutic research . Its mechanism of action in these areas is believed to involve specific binding interactions with these protein targets, disrupting their biological function . The primary applications of beta-Chlorogenin in research are multifaceted, spanning the development of antiviral therapies, investigation of novel anticancer agents, and exploration of neurological treatments . It is crucial for researchers to note that this product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O4 B1680274 Ruizgenin CAS No. 41743-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22-,23+,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNPHSFXILSZTM-LHCNFSBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41743-71-9
Record name Ruizgenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-CHLOROGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R88XV7YUIG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Methodologies for the Extraction, Isolation, and Analytical Characterization of Beta Chlorogenin and Its Analogues from Natural Sources

Strategic Extraction and Isolation Techniques from Botanical Materials

The extraction of beta-Chlorogenin from plant matrices typically involves methods optimized for steroidal saponins (B1172615) and sapogenins, which are often found as glycosides in their native state and can be hydrolyzed to their aglycone form (like beta-Chlorogenin) during or after extraction ctdbase.org. The choice of extraction technique and solvent is critical to maximize yield and purity while minimizing degradation.

Conventional solvent extraction methods, such as maceration, percolation, and Soxhlet extraction, are widely applied due to their simplicity and accessibility nih.gov. For beta-Chlorogenin, solvents like aqueous ethanol (B145695) or methanol (B129727) are commonly employed, given their effectiveness in dissolving a broad range of plant secondary metabolites, including steroidal saponins nih.gov. Cold extraction methods are often preferred for triterpenoids and their derivatives to preserve their structural integrity .

Advanced extraction techniques offer improved efficiency, reduced solvent consumption, and shorter extraction times. These include:

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to enhance solvent penetration into the plant matrix, disrupting cell walls and facilitating the release of target compounds.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, increasing solubility and mass transfer rates.

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): In PLE, solvents are heated above their boiling points and pressurized, allowing for rapid and efficient extraction of analytes from solid matrices epa.gov. This technique is particularly effective for extracting less polar compounds like steroidal sapogenins.

Supercritical Fluid Extraction (SFE): SFE, typically using supercritical CO, offers a green alternative, allowing for selective extraction by manipulating pressure and temperature. Modifiers (e.g., ethanol) are often added to enhance the extraction of more polar compounds like beta-Chlorogenin.

Following extraction, crude extracts contain a mixture of compounds. Isolation of beta-Chlorogenin typically involves a series of chromatographic purification steps. Initial purification often includes liquid-liquid partitioning (e.g., between water and n-butanol or ethyl acetate) to separate compounds based on polarity. Subsequent steps utilize various column chromatography techniques:

Adsorption Chromatography: Silica gel or alumina (B75360) columns are used with solvent gradients (e.g., hexane/ethyl acetate, chloroform/methanol) to separate compounds based on their differential adsorption.

Reversed-Phase Chromatography: C18 stationary phases are common, employing aqueous-organic mobile phases (e.g., water/acetonitrile (B52724) or water/methanol) to separate compounds based on hydrophobicity. Preparative High-Performance Liquid Chromatography (HPLC) is often the final step for obtaining highly pure beta-Chlorogenin.

Table 1: Illustrative Extraction Parameters for Beta-Chlorogenin from Botanical Material

Extraction MethodSolvent System (Typical)Temperature (°C)Pressure (MPa)Time (min/h)AdvantagesDisadvantages
MacerationAqueous Ethanol (70%)AmbientAtmospheric24-72 hSimple, Low costLong time, Lower yield
Soxhlet ExtractionMethanol / EthanolBoiling PointAtmospheric6-24 hHigh efficiencyHigh solvent consumption, Thermal degradation risk
UAEAqueous Ethanol (50-70%)40-60Atmospheric30-90 minFaster, Higher yield, Less solventEquipment cost
MAEAqueous Ethanol (50-70%)80-120Atmospheric10-30 minVery fast, High yieldSpecialized equipment, Potential for localized overheating
PLEEthanol / Methanol80-15010-2010-20 minVery fast, High yield, Low solventHigh equipment cost

Advanced Chromatographic and Spectroscopic Methods for Structural Elucidation of Beta-Chlorogenin and Derivatives

Once isolated, the precise chemical structure of beta-Chlorogenin and its derivatives is elucidated using a combination of advanced spectroscopic techniques.

High-Resolution Mass Spectrometry Applications in Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), particularly coupled with liquid chromatography (LC-HRMS), is indispensable for metabolite profiling and structural elucidation of natural products. For beta-Chlorogenin (CHO), HRMS provides the exact mass and molecular formula, which are crucial initial pieces of information .

In Electrospray Ionization Mass Spectrometry (ESI-MS), beta-Chlorogenin typically forms protonated molecules ([M+H]), sodiated adducts ([M+Na]), or other common adducts in positive ion mode, or deprotonated molecules ([M-H]) in negative ion mode, depending on the mobile phase and compound characteristics researchgate.net. The accurate mass measurement allows for the determination of the elemental composition with high confidence, differentiating it from other compounds with similar nominal masses.

Table 2: Illustrative HRMS Data for Beta-Chlorogenin and a Hypothetical Analog

CompoundMolecular FormulaTheoretical Mass (Da)Measured Mass (Da)Error (ppm)Proposed IonKey Fragment Ions (m/z)
Beta-ChlorogeninCHO432.32396432.323980.05[M+H]415.3 (M+H-HO), 397.3 (M+H-2HO), 139.1 (spiroketal fragment)
Beta-Chlorogenin-3-O-GlucosideCHO594.3717594.37160.02[M+H]433.3 (aglycone [M+H]), 162.0 (glucose fragment)

Quantitative Assessment Methodologies for Beta-Chlorogenin Content in Biological Matrices

Accurate quantification of beta-Chlorogenin in various biological matrices (e.g., plant extracts, functional foods) is essential for quality control, research, and product development.

Spectrophotometric Approaches for Total Saponin (B1150181) Quantification

General spectrophotometric methods, such as the vanillin-sulfuric acid method, are commonly used for the quantification of total saponins medchemexpress.com. These methods rely on the reaction of the sapogenin moiety with a chromogenic reagent to produce a colored complex, which can then be measured spectrophotometrically at a specific wavelength. While simple and cost-effective, these methods are non-specific, meaning they quantify all saponins/sapogenins present in the sample that react with the reagent, rather than specifically beta-Chlorogenin. Therefore, they provide an estimate of total saponin content but are not suitable for targeted quantification of individual compounds like beta-Chlorogenin.

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) Protocols for Targeted Quantification

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is the gold standard for the targeted, sensitive, and selective quantification of beta-Chlorogenin in complex biological matrices ekb.egnih.gov. The UPLC component provides superior chromatographic resolution and speed compared to conventional HPLC, while ESI-MS/MS offers high sensitivity and specificity through Multiple Reaction Monitoring (MRM).

Typical UPLC-ESI-MS/MS Protocol:

Sample Preparation: This often involves extraction (e.g., solvent extraction, solid-phase extraction (SPE)) and clean-up steps to remove interfering matrix components and concentrate the analyte nih.gov.

Chromatographic Separation: Beta-Chlorogenin is separated on a reversed-phase column, typically a C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm particle size) ekb.eg. The mobile phase usually consists of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol) in a gradient elution program researchgate.netajol.info.

Mass Spectrometry Detection:

Ionization: ESI in positive ion mode is generally preferred for spirostanols like beta-Chlorogenin, as it readily forms protonated molecules ([M+H]) .

Multiple Reaction Monitoring (MRM): This highly selective mode involves monitoring specific precursor ion to product ion transitions. For beta-Chlorogenin, a specific precursor ion (e.g., [M+H] at m/z 433.3) is selected in the first quadrupole (Q1) and then fragmented in the collision cell. Key product ions (e.g., m/z 415.3, 397.3) are then monitored in the third quadrupole (Q3). At least two MRM transitions (one for quantification and one for confirmation) are typically used for robust identification and quantification.

Internal Standard: A stable isotope-labeled analog of beta-Chlorogenin, or a structurally similar compound not found in the matrix, is used as an internal standard to compensate for matrix effects and variations in sample preparation and instrument response.

Data Analysis: Calibration curves are generated using known concentrations of beta-Chlorogenin standards. The peak areas of the analyte and internal standard are used to quantify beta-Chlorogenin in unknown samples.

Table 4: Illustrative UPLC-ESI-MS/MS Parameters for Beta-Chlorogenin Quantification

ParameterValue / Description
UPLC ColumnC18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient ProgramOptimized for separation (e.g., 5% B to 95% B over 5 min)
Flow Rate0.2-0.4 mL/min
Injection Volume2-10 µL
Ionization ModeESI Positive
Precursor Ion (Q1)m/z 433.3 ([M+H] for CHO)
Product Ion 1 (Q3)m/z 415.3 (Quantification)
Product Ion 2 (Q3)m/z 397.3 (Confirmation)
Collision EnergyOptimized for each transition (e.g., 15-25 eV)
Internal StandardDeuterated Beta-Chlorogenin or similar steroidal sapogenin

This UPLC-ESI-MS/MS approach provides high sensitivity, enabling detection at very low concentrations (e.g., ng/mL levels), and excellent selectivity, minimizing interference from co-eluting matrix components, thereby ensuring accurate and reliable quantification of beta-Chlorogenin in diverse biological matrices.

Synthetic Strategies and Chemical Modification of Beta Chlorogenin and Its Derivatives

Total Synthesis Approaches for the Beta-Chlorogenin Aglycone Core

The total synthesis of the beta-chlorogenin aglycone, a spirostanol (B12661974) steroid, is a complex undertaking that typically starts from more readily available natural steroidal precursors, such as diosgenin (B1670711). The core challenge lies in the precise introduction and stereochemical control of the hydroxyl groups on the steroid skeleton.

A key route to beta-chlorogenin involves the intermediate chlorogenone. lookchem.com The synthesis can be initiated from diosgenin, which is first oxidized. For instance, a procedure using chromic acid in acetic acid can convert diosgenin into Δ⁴,⁵-diosgendione-3,6. lookchem.com This intermediate is then subjected to reduction with zinc in acetic acid to yield 6-keto-tigogenone, a compound identical to chlorogenone derived from natural sources. lookchem.com

The stereochemistry of the final product depends critically on the reduction method used on the chlorogenone intermediate.

Synthesis of Chlorogenin (B3343781): The reduction of chlorogenone using sodium in boiling absolute ethyl alcohol yields chlorogenin. lookchem.com

Synthesis of beta-Chlorogenin: Catalytic reduction of chlorogenone, for example using an Adams catalyst (platinum dioxide) with hydrogen gas, results in the formation of beta-chlorogenin. lookchem.com This process establishes the specific stereochemistry that differentiates it from chlorogenin.

The table below summarizes a synthetic pathway from diosgenin to beta-chlorogenin.

Starting Material Key Reagents/Conditions Intermediate/Product Reference
DiosgeninChromic acid, Acetic AcidΔ⁴,⁵-diosgendione-3,6 lookchem.com
Δ⁴,⁵-diosgendione-3,6Zinc, Acetic Acid6-Keto-tigogenone (Chlorogenone) lookchem.com
ChlorogenoneH₂, Adams catalyst, Ethanol (B145695)beta-Chlorogenin lookchem.com

Glycosylation Methodologies for the Synthesis of Beta-Chlorogenin Saponins (B1172615)

The biological activity of saponins is profoundly influenced by the nature of the attached sugar chains (glycones). Therefore, efficient and versatile glycosylation methods are essential for synthesizing beta-chlorogenin saponins and their analogues to explore structure-activity relationships.

The synthesis of complex, branched oligosaccharides found in natural saponins requires a sophisticated approach to selectively protect and deprotect multiple hydroxyl groups. Orthogonal protecting group strategies are paramount, employing a set of protecting groups that can be removed under different, specific conditions without affecting the others. academie-sciences.froup.com

In the context of chlorogenin saponin (B1150181) synthesis, researchers have developed methods using an orthogonal-protecting group strategy to modify the chacotriose moiety, a common sugar chain attached to the 3-hydroxyl group of the aglycone. mdpi.comnih.gov This allows for the stepwise and controlled assembly of the oligosaccharide before or after its attachment to the chlorogenin core. For example, a building block of a tigogenyl glycoside (a related sapogenin) was synthesized with three different orthogonal protective groups: a chloroacetyl group, a benzyl (B1604629) ether, and a silyl (B83357) ether. oup.com Each could be selectively removed under specific conditions (e.g., thiourea (B124793) for chloroacetyl, catalytic hydrogenation for benzyl, and fluoride (B91410) source for silyl), enabling the sequential addition of further sugar units at specific positions. oup.com This general principle is directly applicable to beta-chlorogenin glycoside synthesis. mdpi.comnih.gov

To efficiently explore how the glycone structure affects biological activity, concise and combinatorial methods for generating libraries of saponin analogues are highly valuable. researchgate.net Such an approach has been successfully applied to chlorogenin. nih.govdntb.gov.ua A combinatorial method was developed for the synthesis of two series of glycan variants of the natural chacotriose moiety attached to chlorogenin. nih.gov

This strategy involves creating a pool of diverse glycosyl donors (different sugars or short oligosaccharides) that can then be coupled to a common chlorogenin acceptor molecule. nih.gov This allows for the rapid production of a library of chlorogenin glycosides with varying sugar chains. mdpi.comnih.gov For instance, ten different di-, tri-, and tetrasaccharide donors were synthesized and successfully conjugated to a 3-O-β-D-glucopyranosyl chlorogenin acceptor, demonstrating the feasibility of this library approach. mdpi.com

The table below illustrates a conceptual combinatorial library for chlorogenin saponins.

Aglycone Core Glycosyl Donor (R) Resulting Saponin Analogue
beta-Chlorogenin-OHR¹ = D-Glucosebeta-Chlorogenin-O-Glucose
beta-Chlorogenin-OHR² = L-Rhamnosebeta-Chlorogenin-O-Rhamnose
beta-Chlorogenin-OHR³ = D-Xylosebeta-Chlorogenin-O-Xylose
beta-Chlorogenin-OHR⁴ = L-Arabinosebeta-Chlorogenin-O-Arabinose

Orthogonal Protecting Group Strategies in Oligosaccharide Synthesis and Attachment

Aglycone Modification and Derivatization Strategies of Beta-Chlorogenin

Modifying the aglycone core of beta-chlorogenin is another important strategy for generating novel compounds with potentially enhanced or different biological activities. These modifications can range from simple functional group transformations to complex stereochemical manipulations.

The specific placement and stereochemistry of hydroxyl groups on the steroidal backbone are crucial determinants of a saponin's properties. Beta-chlorogenin possesses hydroxyl groups at the C-3 and C-6 positions. nih.gov The synthesis starting from diosgenin inherently involves the introduction of oxygen functionalities at these positions. lookchem.com The 3-hydroxyl group in beta-chlorogenin has a beta configuration, while the 6-hydroxyl group has an alpha orientation. lookchem.comsci-hub.se

Acylation, the introduction of an acyl group (like an acetyl group), is a common derivatization strategy. For example, chlorogenin can be treated with hot acetic anhydride (B1165640) to form chlorogenin diacetate, where both the C-3 and C-6 hydroxyl groups are esterified. lookchem.com This type of modification alters the polarity and steric properties of the molecule, which can influence its biological interactions.

Controlling the stereochemistry at the various chiral centers of the steroidal nucleus is a fundamental challenge and a powerful tool in synthetic chemistry. chemrxiv.org The synthesis of beta-chlorogenin itself provides a clear example of stereochemical manipulation. As previously mentioned, the reduction of the same precursor, chlorogenone, under different conditions yields two different stereoisomers: chlorogenin and beta-chlorogenin. lookchem.com This highlights how the choice of reagents can selectively produce a desired epimer by controlling the configuration of the newly formed chiral centers at C-3 and C-6.

More advanced synthetic methods offer precise control over the stereochemical outcome of reactions at other positions on the steroid ring system. For instance, studies on the epoxidation of cholestane (B1235564) derivatives have shown that the stereochemical outcome at C-14 can be controlled by the steric bulk of substituents at C-17. rsc.org While not performed on beta-chlorogenin itself, these principles of substrate-controlled and reagent-controlled stereoselectivity are central to the rational design and synthesis of novel steroidal analogues with unique three-dimensional structures.

Mechanistic Elucidation of Biological Activities of Beta Chlorogenin and Its Analogues in Cellular and Molecular Systems

Investigation of Antiviral Mechanisms of Action

Beta-chlorogenin and its derivatives have demonstrated notable antiviral activities, primarily by impeding the initial stages of viral infection. The mechanisms underlying these effects involve interference with viral entry processes and the targeting of specific viral and host proteins essential for infection.

Interference with Viral Entry Processes (e.g., Hemagglutinin Fusion Machinery Inhibition)

A key mechanism of the antiviral action of beta-chlorogenin analogues is the inhibition of the viral entry process, particularly by targeting the hemagglutinin (HA) fusion machinery. nih.govnih.gov Hemagglutinin is a critical glycoprotein (B1211001) on the surface of influenza viruses that facilitates binding to host cell receptors and subsequent fusion of the viral and cellular membranes, allowing the viral genome to enter the host cell. mdpi.com

Studies on chlorogenin (B3343781) 3-O-β-chacotrioside derivatives have shown that these compounds effectively block the entry of highly pathogenic avian influenza (HPAI) H5N1 viruses. nih.govnih.gov The strongest inhibitory effects were observed when the compounds were present during the initial stages of infection, suggesting a direct action on the viral entry mechanism. nih.govnih.gov Further investigations confirmed that these derivatives inhibit H5N1 virus replication by interfering with the function of hemagglutinin, rather than neuraminidase. nih.govnih.gov This interference stabilizes the pre-fusion conformation of HA, preventing the pH-induced conformational changes necessary for membrane fusion. explorationpub.com

Targeting Specific Viral and Host Proteins Involved in Infection (e.g., H5N1 Hemagglutinin, SARS-CoV-2 Main Protease (Mpro), S-ACE2)

The antiviral activity of beta-chlorogenin and its analogues extends to targeting specific viral proteins crucial for the replication of various viruses, including H5N1 and SARS-CoV-2.

H5N1 Hemagglutinin: Derivatives of chlorogenin 3-O-β-chacotrioside have been shown to specifically recognize and bind to the HA protein of the H5N1 virus. nih.govnih.gov This binding interferes with the function of HA, thereby inhibiting viral entry into host cells. nih.govnih.gov The interaction is not with the sialic acid receptor-binding domain (RBD) on the HA1 subunit, but rather with sites that are critical for the fusion process. nih.govnih.gov

SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for the virus's life cycle, as it cleaves viral polyproteins to produce functional non-structural proteins required for viral replication. frontiersin.orgnih.gov In silico studies have identified beta-chlorogenin as a potential inhibitor of SARS-CoV-2 Mpro. nih.govresearchgate.net It exhibits a notable binding affinity for Mpro, suggesting it could disrupt its enzymatic activity. nih.govfigshare.comscispace.com The interaction involves key catalytic dyad residues, His41 and Cys145, which are crucial for the protease's function. nih.gov

S-ACE2 Interaction: The entry of SARS-CoV-2 into host cells is mediated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface. While some natural compounds have been investigated for their ability to disrupt this interaction, studies on beta-chlorogenin specifically have focused more on its interaction with Mpro. However, in silico analyses have explored the binding of related compounds to the S-ACE2 interface, indicating that targeting this interaction is a viable antiviral strategy. nih.gov

Analysis of Specific Amino Acid Residue Interactions in Receptor Binding and Fusion Inhibition

Detailed molecular studies have identified the specific amino acid residues involved in the interaction between beta-chlorogenin analogues and their viral protein targets.

For the H5N1 hemagglutinin, site-directed mutagenesis combined with a pseudovirion system has revealed that the high-affinity binding of chlorogenin 3-O-β-chacotrioside derivatives is closely associated with the amino acid residues I391 and T395. nih.govnih.govimicams.ac.cn These residues are located in a region of HA critical for the fusion process, and the interaction with the chlorogenin derivatives stabilizes the protein, preventing the conformational changes required for membrane fusion. nih.govnih.gov

In the context of SARS-CoV-2, computational docking studies have elucidated the interactions between beta-chlorogenin and the main protease (Mpro). The analysis showed that beta-chlorogenin interacts with the essential catalytic dyad residues of Mpro, specifically His41 and Cys145. nih.gov These interactions are vital for inhibiting the enzymatic activity of the protease, thereby blocking viral replication. nih.gov The binding free energy of the beta-chlorogenin-Mpro complex was calculated to be -10.59 kcal/mol, indicating a strong and stable interaction. nih.gov

Exploration of Antineoplastic Mechanistic Pathways in Cellular Models

Beta-chlorogenin and its derivatives have also been investigated for their potential anticancer properties. Their mechanisms of action in this context involve the induction of programmed cell death and the modulation of key cellular signaling pathways that regulate cell proliferation and survival.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis via Mitochondria-Mediated Intrinsic Pathways)

A significant aspect of the antineoplastic activity of beta-chlorogenin and related compounds is their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is often achieved through the activation of the mitochondria-mediated intrinsic apoptotic pathway. ppm.edu.pl

The intrinsic pathway of apoptosis is centered around the mitochondria, which, upon receiving pro-apoptotic signals, release proteins like cytochrome c into the cytoplasm. mdpi.complos.org This release triggers a cascade of events leading to the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.gov

Studies have shown that compounds structurally related to beta-chlorogenin can induce apoptosis by:

Disrupting the Mitochondrial Membrane Potential: A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential, which leads to the release of pro-apoptotic factors. nih.gov

Modulating Bcl-2 Family Proteins: The Bcl-2 family of proteins plays a crucial role in regulating apoptosis. mdpi.com Pro-apoptotic members like Bax promote the release of cytochrome c, while anti-apoptotic members like Bcl-2 inhibit this process. mdpi.comnih.gov Some natural compounds can shift the balance in favor of apoptosis by upregulating Bax and downregulating Bcl-2. mdpi.comnih.gov

Activating Caspases: The release of cytochrome c leads to the activation of caspase-9, which in turn activates effector caspases like caspase-3, leading to the dismantling of the cell. nih.govnih.gov

While direct studies on beta-chlorogenin's role in this pathway are emerging, the known pro-apoptotic activities of structurally similar saponins (B1172615) suggest that it likely employs a similar mechanism to induce cell death in cancer cells. nih.gov

Modulation of Cellular Signaling Cascades and Proliferative Pathways

In addition to inducing apoptosis, beta-chlorogenin and its analogues can exert their antineoplastic effects by modulating cellular signaling pathways that are often dysregulated in cancer. foxchase.orgsemanticscholar.org These pathways control cell growth, proliferation, and survival.

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is frequently hyperactivated in various cancers, including colorectal cancer. mdpi.comnih.gov Some natural compounds have been shown to modulate this pathway by downregulating β-catenin and its target genes, thereby inhibiting cancer cell proliferation. mdpi.com

Furthermore, other signaling pathways that can be modulated by natural products include:

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and survival. semanticscholar.orgmdpi.com

PI3K/Akt Pathway: This pathway is crucial for cell survival and is often overactive in cancer, promoting cell growth and inhibiting apoptosis. mdpi.com

While research is ongoing, the ability of beta-chlorogenin and related compounds to interact with and modulate these key signaling cascades represents a significant aspect of their potential as antineoplastic agents. nih.gov

Enzyme Inhibition Studies and Associated Mechanistic Insights

Beta-chlorogenin has been identified as a potential inhibitor of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of neurological conditions such as Alzheimer's disease. nih.govnih.gov In advanced stages of Alzheimer's, while acetylcholinesterase (AChE) levels decrease, BuChE activity increases, making selective BuChE inhibitors a valuable therapeutic strategy. nih.govpatsnap.com

Computational docking studies have revealed the specific interactions through which beta-chlorogenin exerts its inhibitory effect on BuChE. These studies indicate that beta-chlorogenin forms several types of bonds with the amino acid residues within the active site of the BuChE protein. nih.gov The interactions include:

Conventional Hydrogen Bond: A hydrogen bond is formed with the amino acid residue ASN289. nih.gov

Pi-Sigma Bonds: Two pi-sigma bonds are established with TRP82. nih.gov

Pi-Alkyl Bonds: Pi-alkyl bonds are formed with both TRP82 and HIS438. nih.gov

Van der Waals Forces: A number of van der Waals interactions occur with residues such as ASN68, ASP70, GLY116, GLN119, THR120, GLU197, GLU276, ALA277, SER287, and GLY439. nih.gov

These interactions collectively contribute to the stable binding of beta-chlorogenin to the BuChE protein, thereby inhibiting its enzymatic activity. nih.gov The binding affinity of beta-chlorogenin to BuChE has been calculated to be -11.2 kcal/mol, indicating a strong and favorable interaction. nih.gov This positions beta-chlorogenin as a promising candidate for the development of novel treatments for neurodegenerative diseases. nih.govnih.gov

Interactive Data Table: Binding Interactions of Beta-Chlorogenin with Butyrylcholinesterase (BuChE)

Interaction TypeAmino Acid Residues Involved
Conventional Hydrogen BondASN289
Pi-Sigma BondsTRP82
Pi-Alkyl BondsTRP82, HIS438
Van der Waals InteractionsASN68, ASP70, GLY116, GLN119, THR120, GLU197, GLU276, ALA277, SER287, GLY439

Alpha-glucosidase inhibitors play a crucial role in managing type 2 diabetes by delaying carbohydrate digestion and consequently reducing postprandial blood glucose levels. nih.govnih.gov These inhibitors function by competitively binding to alpha-glucosidase enzymes in the small intestine, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govwikipedia.org

Natural compounds, including phenolics, are known to inhibit alpha-glucosidase. The primary mechanism often involves disrupting the hydrogen-bonding network of the enzyme, which leads to a more relaxed enzyme structure. This conformational change impairs the enzyme's ability to bind to its substrate, thereby reducing its catalytic activity. mdpi.com The inhibition can be competitive and reversible. nih.gov

While specific mechanistic studies on beta-chlorogenin's inhibition of alpha-glucosidase are not extensively detailed in the provided results, the general mechanism for similar phenolic compounds suggests that it likely interacts with the active site of the enzyme. This interaction would interfere with the hydrolysis of α-(1,4)-glucosidic linkages in carbohydrates. researchgate.net The structural features of beta-chlorogenin, a derivative of chlorogenic acid, suggest its potential to form hydrogen bonds and other non-covalent interactions with the amino acid residues in the enzyme's active site, similar to other flavonoid and phenolic inhibitors. mdpi.comnih.gov

Interactive Data Table: General Mechanisms of Alpha-Glucosidase Inhibition by Phenolic Compounds

Inhibition MechanismDescription
Competitive InhibitionInhibitor molecule with a similar structure to the substrate binds to the active site of the enzyme, preventing the substrate from binding. nih.govwikipedia.org
Disruption of Hydrogen-Bonding NetworkThe inhibitor binds to the enzyme and alters its secondary structure by disrupting the internal hydrogen bonds, leading to a less active conformation. mdpi.com
Delaying Carbohydrate Digestion and AbsorptionBy inhibiting the enzyme, the breakdown of complex carbohydrates into glucose is slowed down, resulting in lower postprandial blood glucose levels. nih.govnih.gov

Platelet aggregation is a critical process in the formation of thrombi, and its inhibition is a key therapeutic target for preventing cardiovascular diseases. nih.govnih.gov Phenolic compounds, particularly in their aglycone form (without attached sugar moieties), have demonstrated significant anti-platelet activity. nih.govmdpi.com The aglycones are generally more bioavailable and can more easily pass through cell membranes to exert their effects. nih.govmdpi.com

The anti-platelet mechanism of phenolic aglycones is multifaceted. One of the primary ways they inhibit platelet aggregation is by reducing the production of reactive oxygen species (ROS) induced by agonists like thrombin. nih.govnih.gov For instance, flavonoid aglycones such as luteolin, eriodictyol, kaempferol, and apigenin (B1666066) have been shown to significantly decrease ROS levels in activated platelets. nih.gov

While the specific interactions of beta-chlorogenin's aglycone in anti-platelet aggregation are not explicitly detailed, the general principles for phenolic compounds apply. The aglycone portion of beta-chlorogenin would be the active component that interacts with platelet signaling pathways. The presence of hydroxyl groups on the phenolic structure is crucial for this activity. mdpi.com These compounds can interfere with the arachidonic acid cascade, a key pathway in platelet activation. mdpi.com The inhibition of enzymes like cyclooxygenase (COX) can lead to reduced production of pro-aggregatory molecules. mdpi.com

Interactive Data Table: Anti-Platelet Aggregation Mechanisms of Phenolic Aglycones

MechanismDescription
Inhibition of Agonist-Induced ActivationFlavonoid aglycones inhibit platelet activation induced by various agonists, including thrombin. nih.gov
Reduction of Reactive Oxygen Species (ROS)Aglycones can decrease the formation of ROS in activated platelets, which is a key signaling molecule in platelet aggregation. nih.govnih.gov
Interference with Arachidonic Acid CascadePhenolic compounds can inhibit enzymes like cyclooxygenase (COX), which are involved in the metabolic pathway of arachidonic acid that leads to the formation of pro-aggregatory substances. mdpi.com

Alpha-Glucosidase Inhibition Mechanisms

Molecular Interactions with Biological Macromolecules and Cellular Structures

The stability of a ligand-protein complex is largely determined by a combination of non-covalent interactions, with hydrogen bonds and hydrophobic interactions playing a pivotal role. nih.govplos.org These weak interactions are crucial for the specificity and affinity of a ligand for its target protein. plos.org

In the context of beta-chlorogenin, computational studies have elucidated its interaction with viral proteins, such as the main protease (Mpro) of SARS-CoV-2. These studies reveal that beta-chlorogenin forms specific hydrogen bonds and hydrophobic interactions within the protein's binding pocket. For example, with Mpro, beta-chlorogenin establishes two hydrogen bonds with the amino acid residues Thr25 and Cys145. researchgate.netnih.gov Additionally, it forms three hydrophobic interactions with Cys145, His163, and His172. researchgate.netnih.gov

Hydrogen bonds are formed between the hydrogen-donating groups of the ligand and the carboxyl or other electronegative groups of the protein's amino acid side chains. nih.gov Hydrophobic interactions occur when nonpolar regions of the ligand and protein come together to exclude water, a process that is entropically favorable. nih.gov The combination of these interactions stabilizes the ligand in the active site, leading to the inhibition of the protein's function. plos.org

In the interaction of beta-chlorogenin with the SARS-CoV-2 main protease (Mpro), numerous van der Waals interactions have been identified. These interactions involve a range of amino acid residues, including Thr24, Thr25, Ser46, Phe140, Gly143, Ser144, His164, and Met165. researchgate.netnih.gov The cumulative effect of these forces enhances the binding energy between the protein and the ligand. researchgate.net

The binding free energy of the Mpro-beta-chlorogenin complex was calculated to be -10.59 kcal/mol, indicating a strong and stable interaction. nih.gov This demonstrates that van der Waals forces, in concert with hydrogen bonds and hydrophobic interactions, are crucial for the potent binding of beta-chlorogenin to its target protein, which is essential for its biological activity. nih.gov

Interactive Data Table: Molecular Interactions of Beta-Chlorogenin with SARS-CoV-2 Main Protease (Mpro)

Interaction TypeAmino Acid Residues Involved
Hydrogen BondsThr25, Cys145
Hydrophobic InteractionsCys145, His163, His172
Van der Waals InteractionsThr24, Thr25, Ser46, Phe140, Gly143, Ser144, His164, Met165
Binding Free Energy -10.59 kcal/mol

Structure Activity Relationship Sar Investigations of Beta Chlorogenin Derivatives

Correlation between Molecular Structure and Receptor Binding Affinity and Specificity

The investigation of structure-activity relationships (SAR) for beta-chlorogenin and its derivatives is crucial for understanding how specific molecular modifications influence their interaction with biological targets, thereby affecting their binding affinity and specificity. Binding affinity refers to the strength of the interaction between a ligand (the compound) and its receptor, often quantified by dissociation constants (Kᵢ, Kᴅ) or half-maximal inhibitory concentrations (IC₅₀) wikipedia.org. Specificity, on the other hand, describes a compound's ability to preferentially bind to a particular receptor or target over others, leading to a narrow set of cellular responses .

Recent research has shed light on the receptor binding characteristics of beta-chlorogenin derivatives, particularly in the context of antiviral activities and protease inhibition.

Antiviral Activity through Hemagglutinin Targeting

A series of novel chlorogenin (B3343781) 3-O-β-chacotrioside derivatives have been synthesized and evaluated for their antiviral effects against the H5N1 subtype of highly pathogenic avian influenza (HPAI) viruses. These derivatives demonstrated their antiviral activity by interfering with the viral hemagglutinin (HA) function, which is critical for viral entry into host cells researchgate.netnih.govnih.gov.

Detailed research findings indicate that specific derivatives, namely UA-Nu-ph-5, XC-27-1, and XC-27-2, exhibited potent inhibitory effects against wild-type A/Duck/Guangdong/212/2004 H5N1 viruses. Their half-maximal inhibitory concentration (IC₅₀) values underscore their efficacy in preventing viral replication. researchgate.netnih.govnih.gov

Table 1: Inhibitory Concentrations (IC₅₀) of Chlorogenin 3-O-β-chacotrioside Derivatives Against H5N1 Virus

DerivativeIC₅₀ (μM) ± SD
UA-Nu-ph-515.59 ± 2.4
XC-27-116.83 ± 1.45
XC-27-212.45 ± 2.27

Note: In a fully interactive article, this table would allow for sorting and filtering.

Further studies confirmed that these derivatives specifically recognize the HA protein, demonstrating measurable binding affinity. The binding affinity constant (Kᴅ) values for these interactions were determined, indicating a direct molecular interaction between the derivatives and the HA protein. researchgate.netnih.govnih.gov

Table 2: Binding Affinity Constants (Kᴅ) of Chlorogenin 3-O-β-chacotrioside Derivatives to HA Protein

Derivative ClassKᴅ (M)
Derivatives2.57 × 10⁻⁴ and 3.67 × 10⁻⁴

Note: In a fully interactive article, this table would allow for sorting and filtering.

Crucially, structural investigations through site-directed mutagenesis combined with a pseudovirion system identified that the high-affinity docking sites on the HA protein were closely associated with amino acid residues I391 and T395. It was specifically noted that the potential binding sites of these derivatives did not reside within the HA1 sialic acids receptor binding domain (RBD), suggesting a distinct mechanism of action that targets the hemagglutinin fusion machinery rather than the conventional receptor binding site. researchgate.netnih.govnih.gov

Regarding the structural determinants of activity, studies have indicated that the replacement of the C6-OH group in the aglycone moiety of the XC-27 derivative is critical for its antiviral activity. This suggests that modifications at this specific position on the beta-chlorogenin scaffold can significantly influence its interaction with the HA protein and subsequent antiviral efficacy. nih.gov

Interaction with SARS-CoV-2 Main Protease (Mpro)

Beyond influenza viruses, beta-chlorogenin has also been investigated for its potential interactions with key proteins of SARS-CoV-2. In silico screening studies, employing molecular docking and molecular dynamics simulations, explored the binding of beta-chlorogenin to the SARS-CoV-2 main protease (Mpro). Mpro is a crucial enzyme for viral replication, making it a significant therapeutic target. nih.gov

The molecular docking analysis revealed a favorable binding affinity for beta-chlorogenin against SARS-CoV-2 Mpro. The binding free energy, further assessed by Prime MM-GBSA analysis, provided additional insight into the stability of the beta-chlorogenin-Mpro complex. nih.gov

Table 3: Binding Parameters of Beta-Chlorogenin to SARS-CoV-2 Mpro

TargetBinding Affinity (kcal/mol) (Docking)Binding Free Energy (kcal/mol) (MM-GBSA)
Mpro-8.4-10.59

Note: In a fully interactive article, this table would allow for sorting and filtering.

These computational findings suggest that beta-chlorogenin may play a vital role in inhibiting the Mpro enzyme activity, thereby potentially interfering with SARS-CoV-2 replication and pathogenesis. The substantial binding affinity and the formation of strong interactions with hotspot residues within the Mpro active site indicate the stability of the docked complex. nih.govresearchgate.net

Computational and in Silico Approaches in Beta Chlorogenin Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a ligand, like beta-chlorogenin, to a specific protein target.

Prediction of Binding Energies and Affinities with Target Proteins

Molecular docking studies have been employed to evaluate the binding affinity of beta-chlorogenin against various protein targets. The binding energy, typically expressed in kcal/mol, is a key metric derived from these simulations, with lower values indicating a more favorable and stable interaction.

For instance, in a study investigating potential inhibitors for Alzheimer's disease, beta-chlorogenin exhibited a significant binding energy of -11.2 kcal/mol with butyrylcholinesterase (BuChE), which was notably better than the control drug donepezil (B133215) (-9.8 kcal/mol). nih.gov Another study targeting the main protease (Mpro) of the COVID-19 virus reported a binding affinity of -8.4 kcal/mol for beta-chlorogenin. nih.gov The binding free energy for the Mpro-beta-chlorogenin complex was calculated to be -10.59 kcal/mol using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, suggesting a strong potential for binding and inhibition. nih.gov

Table 1: Predicted Binding Energies of Beta-Chlorogenin with Various Protein Targets

Target Protein Predicted Binding Energy (kcal/mol) Computational Method
Butyrylcholinesterase (BuChE) -11.2 Molecular Docking
Main Protease (Mpro) of COVID-19 -8.4 Molecular Docking
Main Protease (Mpro) of COVID-19 -10.59 MM/GBSA

Identification of Key Amino Acid Residues and Binding Site Characteristics

Beyond predicting binding energies, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the binding pocket of a target protein. These interactions, which include hydrogen bonds and hydrophobic interactions, are crucial for the stability of the ligand-protein complex.

In the context of the COVID-19 main protease (Mpro), beta-chlorogenin was found to form two hydrogen bonds with the residues Thr25 and Cys145. researchgate.net Additionally, it established three hydrophobic interactions with Cys145, His163, and His172. researchgate.net The catalytic dyad of Mpro, consisting of His41 and Cys145, has been identified as a critical site for the enzyme's activity, and the interaction of beta-chlorogenin with Cys145 suggests a potential inhibitory mechanism. nih.gov Similarly, in studies related to the hemagglutinin (HA) protein, high-affinity docking sites were found to be closely associated with amino acid residues I391 and T395. nih.gov

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability Analysis

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a protein-ligand complex, providing a more dynamic and realistic view of the interactions compared to the static picture offered by molecular docking.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analyses of Complexes

The stability of the Mpro-beta-chlorogenin complex has been investigated using a 100 ns MD simulation. researchgate.net The Root Mean Square Deviation (RMSD) is a measure of the average distance between the atoms of the superimposed protein and a reference structure. A stable RMSD value over the simulation time suggests that the protein-ligand complex has reached a stable conformation. nih.gov

The Root Mean Square Fluctuation (RMSF) analysis, on the other hand, measures the fluctuation of each amino acid residue around its average position. plos.org Higher RMSF values indicate greater flexibility of a particular region of the protein. In the simulation of the Mpro-beta-chlorogenin complex, the average RMSF was analyzed to understand the dynamic behavior of the protein upon ligand binding. researchgate.net

Hydrogen Bond Network Analysis and Solvent-Accessible Surface Area (SASA) Calculations

The stability of a protein-ligand complex is often maintained by a network of hydrogen bonds. nih.gov MD simulations allow for the analysis of the hydrogen bond network between the ligand and the protein over the simulation period, providing insights into the persistence and strength of these crucial interactions. nih.govmdpi.com

The Solvent-Accessible Surface Area (SASA) is the surface area of a biomolecule that is accessible to a solvent. researchgate.net Changes in SASA upon ligand binding can indicate conformational changes in the protein and the extent to which the ligand is buried within the binding pocket. nih.govmdpi.com Analysis of the Mpro-beta-chlorogenin complex included SASA calculations to assess the stability and conformational changes during the simulation. nih.gov

Pharmacophore Mapping and Ligand-Based Drug Design Principles

Pharmacophore mapping is a crucial technique in ligand-based drug design, where the 3D structural features essential for a ligand's biological activity are identified. slideshare.netresearchgate.net A pharmacophore model represents the key steric and electronic features that are necessary for molecular recognition at a receptor's active site. 3ds.com This approach is particularly useful when the 3D structure of the target protein is unknown. nih.gov

The process involves identifying common features among a set of known active ligands and using this information to create a model that can be used to screen large compound libraries for new potential leads. slideshare.netresearchgate.net In the context of beta-chlorogenin research, pharmacophore models could be developed based on its structure and known activities. These models would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. slideshare.net Such a model could then be used in virtual screening campaigns to identify other compounds with similar pharmacophoric features, potentially leading to the discovery of novel and more potent therapeutic agents. researchgate.net

In Silico Screening and Virtual Library Design for Novel Beta-Chlorogenin Analogues

In silico screening, also known as virtual screening, is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This approach has been applied to beta-chlorogenin to explore its potential against various diseases.

Research has employed structure-based virtual screening to evaluate beta-chlorogenin against several protein targets. In one study targeting proteins associated with Alzheimer's disease, beta-chlorogenin was identified as a potential inhibitor of Butyrylcholinesterase (BuChE), an enzyme implicated in the progression of the disease. shef.ac.uknih.govresearchgate.net The molecular docking analysis showed a strong binding affinity, with a binding energy of -11.2 kcal/mol, which was more favorable than the control drug, donepezil (-9.8 kcal/mol). nih.gov Similarly, in the search for potential treatments for COVID-19, beta-chlorogenin was screened against the main protease (Mpro) of the SARS-CoV-2 virus. nih.govfrontiersin.org The results indicated a significant binding affinity of -8.4 kcal/mol, suggesting its potential role in inhibiting viral replication. nih.govfrontiersin.org

The insights gained from these initial screenings form the foundation for the rational design of novel beta-chlorogenin analogues. By understanding the key structural features of beta-chlorogenin that contribute to its binding with specific targets, researchers can design a virtual library of new compounds. This process involves making targeted chemical modifications to the parent structure. For instance, the synthesis of a chlorogenin (B3343781) glycoside library has been explored to investigate the structure-activity relationships of the glycone part at the 3-OH position of chlorogenin. researchgate.net The development of novel chlorogenin 3-O-β-chacotrioside derivatives has also been a focus, with studies aiming to enhance antiviral activities. nih.gov These virtual libraries can then be computationally screened to prioritize analogues with predicted improvements in efficacy, selectivity, or pharmacokinetic properties before undertaking their actual chemical synthesis, thereby streamlining the drug discovery process. mdpi.com

Table 1: Summary of In Silico Screening Studies for Beta-Chlorogenin

Target Protein Disease/Condition Screening Method Key Findings (Binding Affinity) Reference(s)
Butyrylcholinesterase (BuChE) Alzheimer's Disease Molecular Docking -11.2 kcal/mol nih.gov
Main Protease (Mpro) COVID-19 Structure-Based Virtual Screening -8.4 kcal/mol nih.govfrontiersin.org
H5N1 Hemagglutinin Influenza Molecular Docking Derivatives showed potent inhibition nih.govacs.org

Advanced Computational Chemistry Methodologies (e.g., Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) Binding Free Energy Calculations)

Following initial identification through virtual screening, more advanced and computationally intensive methods are often employed to refine and validate the initial findings. These methods provide a more accurate estimation of the binding affinity between a ligand, such as beta-chlorogenin, and its target protein.

One of the most widely used of these advanced techniques is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method. nih.gov MM-PBSA is an end-point method that calculates the binding free energy of a molecular complex. diva-portal.org The calculation combines the molecular mechanics energies of the molecules with a continuum solvation model to account for the influence of the solvent (typically water). nih.govresearchgate.net This approach is considered more accurate than the scoring functions used in initial docking studies because it often involves running molecular dynamics (MD) simulations to sample a range of conformations of the protein-ligand complex, providing a more dynamic and realistic picture of the interaction. shef.ac.ukresearchgate.net

In the context of beta-chlorogenin research, MM-PBSA calculations have been used to corroborate the results from molecular docking. For the complex of beta-chlorogenin with the COVID-19 main protease (Mpro), the binding free energy was calculated to be -10.59 kcal/mol using the related MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) method, indicating a strong and stable interaction. nih.govfrontiersin.org Similarly, for the BuChE-beta-chlorogenin complex, MM-PBSA calculations confirmed an energetically favorable binding. shef.ac.ukresearchgate.netresearchgate.net These advanced calculations, often complemented by analyses of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from MD simulations, provide crucial evidence for the stability of the ligand-protein complex and strengthen the case for the compound's potential as a therapeutic agent. shef.ac.uknih.govresearchgate.net

Table 2: MM-PBSA/GBSA Binding Free Energy Calculations for Beta-Chlorogenin Complexes

Target Protein Complex Methodology Calculated Binding Free Energy (kcal/mol) Reference(s)
Main Protease (Mpro) Mpro-beta-chlorogenin MM-GBSA -10.59 nih.govfrontiersin.org
Butyrylcholinesterase (BuChE) BuChE-beta-chlorogenin MM-PBSA Indicated energetically favorable binding shef.ac.ukresearchgate.netresearchgate.net

Biosynthetic Pathways and Metabolic Engineering Perspectives of Beta Chlorogenin

Proposed Biosynthetic Routes for Steroidal Sapogenins in Plants

The biosynthesis of steroidal sapogenins, including beta-Chlorogenin, generally initiates from primary metabolic pathways, specifically the mevalonate (B85504) (MVA) pathway in the cytoplasm and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids plos.orgresearchgate.netnih.govplos.orgfrontiersin.orgnih.govmlrip.ac.inviper.ac.in. These pathways produce the C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) plos.orgmlrip.ac.inviper.ac.infrontiersin.org.

These C5 units condense to form farnesyl pyrophosphate (FPP), a C15 precursor plos.orgmlrip.ac.inmdpi.com. FPP is then catalyzed by squalene (B77637) synthase (SQS) to produce squalene, which is subsequently converted to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE) plos.orgfrontiersin.orgmdpi.com. The cyclization of 2,3-oxidosqualene is a pivotal branching point, leading to the formation of various sterols and triterpenoids plos.orgplos.orgmdpi.com. Cycloartenol (B190886) synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, which is considered a precursor for steroidal compounds plos.orgfrontiersin.orgmdpi.commdpi.com.

Following cycloartenol formation, a series of enzymatic modifications occur, including hydroxylation, oxidation, and glycosylation, to yield diverse steroidal sapogenins plos.orgresearchgate.netnih.govfrontiersin.orgnih.govmdpi.com. Cholesterol or β-sitosterol are often generated as intermediates in this pathway, with subsequent modifications at positions such as C-16, C-22, and C-26 contributing to the final steroidal saponin (B1150181) structure researchgate.netnih.govmdpi.com. While the general pathway for steroidal sapogenins is well-established, the precise, step-by-step formation of beta-Chlorogenin from these common precursors involves specific modifications that are less characterized in detail compared to more studied sapogenins like diosgenin (B1670711).

Table 1: Key Stages in Steroidal Sapogenin Biosynthesis

StagePrecursors InvolvedKey Enzymes/ProductsCellular Location
Isoprenoid Unit BiosynthesisAcetyl-CoA (MVA pathway), Pyruvate (MEP pathway)IPP, DMAPP, HMGR, DXRCytoplasm/Plastids plos.orgresearchgate.netplos.orgmlrip.ac.inviper.ac.infrontiersin.orgnih.gov
Squalene and Oxidosqualene FormationIPP, DMAPP, FPPFarnesyl diphosphate synthase (FPS), Squalene synthase (SQS), Squalene epoxidase (SQE) plos.orgfrontiersin.orgmdpi.comCytoplasm/ER plos.orgfrontiersin.orgmdpi.com
Steroidal Backbone Cyclization2,3-OxidosqualeneCycloartenol synthase (CAS)ER plos.orgfrontiersin.orgmdpi.commdpi.com
Downstream Modifications (e.g., beta-Chlorogenin)Cycloartenol, Cholesterol/β-sitosterol, other intermediatesCytochrome P450 monooxygenases (CYP450s), UDP-dependent glycosyltransferases (UGTs), Beta-glucosidases plos.orgnih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.govVarious plos.orgresearchgate.netnih.govnih.govmdpi.comresearchgate.net

Identification of Key Enzymatic Transformations in Beta-Chlorogenin Biosynthesis

The conversion of the basic steroidal backbone into specific steroidal sapogenins like beta-Chlorogenin involves a series of highly specific enzymatic transformations. While enzymes directly responsible for every step leading to beta-Chlorogenin are not fully elucidated, general classes of enzymes are known to be critical for steroidal sapogenin diversification.

Oxidosqualene Cyclases (OSCs) : Enzymes like cycloartenol synthase (CAS) are crucial at the initial cyclization step, converting 2,3-oxidosqualene into the steroidal skeleton, such as cycloartenol plos.orgplos.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.commdpi.com. This step is a major branch point in the pathway.

Cytochrome P450 Monooxygenases (CYP450s) : These enzymes play a significant role in the hydroxylation and oxidation reactions that modify the steroidal skeleton plos.orgnih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.govbeilstein-journals.org. For instance, specific CYP450s are involved in the conversion of cholesterol to diosgenin through hydroxylation at various positions, including C-16, C-22, and C-26 nih.govmdpi.comnih.govresearchgate.net. Given beta-Chlorogenin's structure (C27H44O4), specific hydroxylation patterns are expected to be catalyzed by CYP450s.

UDP-dependent Glycosyltransferases (UGTs) : Steroidal sapogenins are often found as glycosides, meaning they have sugar moieties attached. UGTs are responsible for adding these sugar units to the aglycone (sapogenin) backbone, typically at the C3 hydroxyl group plos.orgnih.govnih.govmdpi.comresearchgate.netresearchgate.netnih.gov. While beta-Chlorogenin itself is an aglycone, its existence often implies a glycosylated form in plants, which would involve UGTs.

Beta-glucosidases : These enzymes are involved in the removal of glucosyl residues, which is the final step in the biosynthesis of some steroidal sapogenins, converting saponins (B1172615) into their aglycone forms plos.orgresearchgate.net.

The precise sequence and identity of enzymes that lead specifically to the unique hydroxylations and structural features of beta-Chlorogenin (e.g., at C-6) within the broader steroidal sapogenin pathway would require targeted biochemical studies.

Application of Transcriptomic and Proteomic Analyses for Pathway Elucidation

Transcriptomic and proteomic analyses have proven invaluable in elucidating complex secondary metabolic pathways, including those for steroidal saponins plos.orgnih.govresearchgate.netnih.gov. These high-throughput techniques allow for the identification of genes and proteins that are differentially expressed during the biosynthesis of target compounds, providing insights into the enzymes involved and their regulatory mechanisms.

Transcriptomics (RNA-Seq) : By sequencing RNA from different plant tissues or developmental stages, researchers can identify genes that are highly expressed in tissues accumulating steroidal saponins. For example, RNA-sequencing of Allium fistulosum and A. cepa monosomic addition lines revealed up-regulated genes in the steroidal saponin biosynthetic pathway, including cytochrome P450s, glycosyltransferases, and beta-glucosidases plos.orgnih.gov. Similarly, studies on Dioscorea composita and Trillium govanianum have used transcriptome assembly to identify unigenes encoding key enzymes in steroidal sapogenin biosynthesis, such as HMGR, CAS, SQS, and SMT1 plos.orgfrontiersin.orgresearchgate.net. Differential gene expression (DGE) analysis can pinpoint candidate genes involved in the downstream saponin pathway plos.org.

Proteomics : This approach complements transcriptomics by identifying and quantifying proteins, providing direct evidence of enzyme presence and activity. Integrated metabolomics and proteomics analyses in Polygonatum odoratum have identified differentially expressed proteins (DEPs) associated with steroid biosynthesis, including FDFT1, TM7SF2, CAS1, DHCR7, and 3BETAHSDD, which were positively correlated with steroidal saponin accumulation nih.gov. Such analyses can reveal the actual enzymatic machinery at work during different growth stages.

These "omics" approaches help to construct putative biosynthetic pathways, identify rate-limiting steps, and suggest candidate genes for further functional characterization, which is critical for understanding beta-Chlorogenin biosynthesis.

Strategies for Enhanced Beta-Chlorogenin Production through Metabolic Engineering Approaches

Metabolic engineering offers promising strategies for enhancing the production of valuable plant secondary metabolites like beta-Chlorogenin, either in their native plant hosts or in heterologous systems (e.g., microorganisms). While specific metabolic engineering efforts for beta-Chlorogenin are not widely reported in the provided search results, general strategies applied to other steroidal sapogenins and similar compounds can be extrapolated.

Enhancing Precursor Supply : Increasing the flux through upstream pathways (MVA and MEP pathways) can boost the availability of 2,3-oxidosqualene, the common precursor for steroidal sapogenins. This can involve overexpression of rate-limiting enzymes like 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) in the MVA pathway or 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) in the MEP pathway plos.orgfrontiersin.orgfrontiersin.org.

Overexpression of Key Biosynthetic Enzymes : Introducing or overexpressing genes encoding key enzymes in the specific beta-Chlorogenin branch of the pathway can direct metabolic flux towards its synthesis. This includes enzymes like specific cytochrome P450s responsible for the unique hydroxylation patterns of beta-Chlorogenin, or specific UGTs if a glycosylated form is desired nih.govmdpi.comnih.govresearchgate.netnih.gov.

Blocking Competing Pathways : Redirecting metabolic flux away from competing pathways that lead to undesired sterols or triterpenoids can increase the yield of beta-Chlorogenin. This might involve downregulating or knocking out genes encoding enzymes that divert precursors to other compounds frontiersin.org.

Heterologous Expression in Microbial Hosts : Reconstituting the entire or partial biosynthetic pathway of beta-Chlorogenin in fast-growing microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli can provide a controlled and scalable production system mdpi.comrsc.orgnih.gov. This strategy has been successfully applied to other complex natural products and could be adapted for beta-Chlorogenin by introducing the necessary plant genes into these chassis organisms. For instance, de novo synthesis of diosgenin in yeast has been achieved by engineering cholesterol precursor synthesis mdpi.com.

Transcription Factor Engineering : Manipulating transcription factors that regulate the expression of multiple genes in the steroidal saponin pathway can be a powerful approach to globally upregulate the biosynthesis researchgate.net.

These metabolic engineering strategies, informed by detailed understanding from transcriptomic and proteomic analyses, hold significant potential for optimizing the sustainable production of beta-Chlorogenin.

Future Directions and Emerging Research Avenues for Beta Chlorogenin

Development of Novel Synthetic Methodologies for Architecturally Complex Derivatives

The synthesis of beta-Chlorogenin and its derivatives often begins from precursors like diosgenin (B1670711). While various chemical routes exist, the development of novel synthetic methodologies remains crucial for generating architecturally complex derivatives with enhanced or tailored biological activities. Traditional methods for synthesizing spirostanol (B12661974) saponins (B1172615), which include chlorogenin (B3343781), can be limited by low selectivity in glycosylation reactions and the need for extensive protecting group manipulations between steps. researchgate.net

Research has focused on creating libraries of chlorogenin glycosides by modifying the chacotriose moiety at the 3-OH position of chlorogenin. mdpi.comresearchgate.net For example, an orthogonal protecting group strategy has been employed to synthesize a series of chlorogenin-type saponins, allowing for the conjugation of various glycoside donors (di-, tri-, and tetrasaccharides) to 3-O-β-D-glucopyranosyl chlorogenin with yields ranging from 34% to 95%. mdpi.com Further advancements in synthetic chemistry could lead to more efficient and selective routes, enabling the creation of a wider array of novel beta-Chlorogenin analogues with diverse structural features.

Deepening Understanding of Molecular and Cellular Mechanistic Pathways Underlying Biological Activities

The mechanism of action of beta-Chlorogenin involves its interaction with specific molecular targets and cellular pathways. While some biological activities have been observed, a comprehensive understanding of the precise molecular and cellular mechanisms is still developing. For instance, chlorogenin 3-O-β-chacotrioside derivatives have shown inhibitory effects against H5N1 subtype highly pathogenic avian influenza viruses by targeting the hemagglutinin fusion machinery. nih.govmdpi.com Studies have identified high-affinity docking sites on hemagglutinin (HA) protein, specifically associated with amino acid residues I391 and T395, suggesting that these derivatives interfere with the early stages of viral infection by preventing viral entry. nih.gov

Further research is needed to fully elucidate the signaling pathways, protein interactions, and gene expression changes modulated by beta-Chlorogenin and its derivatives in various biological contexts. This includes investigating its role as a sapogenin in influencing cellular processes and its potential interaction with other biomolecules. mdpi.com

Exploration of Multi-Targeting Potential and Polypharmacology of Beta-Chlorogenin and its Analogues

Beta-Chlorogenin, as a natural product, may exhibit multi-targeting potential, interacting with multiple biological pathways or targets simultaneously, a characteristic often associated with polypharmacology. This aspect is particularly relevant in complex diseases where a single-target approach may be insufficient. For example, in silico studies have explored beta-Chlorogenin's potential as a multi-target inhibitor. It has been investigated for its binding affinity against SARS-CoV-2 proteins, specifically the S-ACE2 receptor and the main protease (Mpro). nih.govnih.govrjptonline.orgscilit.com

In one study, beta-Chlorogenin showed a binding affinity of -8.4 kcal/mol against Mpro, indicating a strong interaction. nih.govnih.govscilit.com Another in silico study indicated that chlorogenin from Solanum torvum exhibited binding affinity values of -8.2 kcal/mol for NSP9, -7.7 kcal/mol for Mpro, and -7.6 kcal/mol for NSP16-NSP10 of SARS-CoV-2. researchgate.net These findings suggest that beta-Chlorogenin and its analogues could be explored for their ability to modulate multiple targets, offering a broader therapeutic effect.

Integration of Omics Technologies for Comprehensive Biological Profiling and Systems-Level Understanding

The integration of omics technologies, such as metabolomics, transcriptomics, and proteomics, can provide a comprehensive systems-level understanding of beta-Chlorogenin's biological effects. Metabolomics, for instance, has been used to profile saponin (B1150181) contents, including beta-Chlorogenin, in garlic accessions, revealing variability based on geographical origin and agroclimatic conditions. mdpi.comcnr.itomicsonline.org Beta-chlorogenin has been suggested as a suitable biomarker for garlic in metabolomic studies. mdpi.com

Future studies can utilize these technologies to:

Transcriptomics: Identify genes whose expression is altered by beta-Chlorogenin, providing insights into its regulatory effects on cellular processes.

Proteomics: Map the proteins that interact with beta-Chlorogenin or are modulated by its presence, revealing direct and indirect molecular targets.

Metabolomics: Further characterize the metabolic changes induced by beta-Chlorogenin, offering a holistic view of its impact on cellular metabolism.

This integrated approach will enable a deeper understanding of the complex biological networks influenced by beta-Chlorogenin, moving beyond isolated observations to a systems-level perspective.

Advancements in Computational Modeling for Predictive Research and Lead Compound Prioritization

Computational modeling, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analysis, is becoming increasingly vital for predictive research and prioritizing lead compounds. researchgate.net Beta-Chlorogenin has already been a subject of in silico studies, particularly in the context of identifying potential antiviral agents. nih.govnih.govrjptonline.orgscilit.comresearchgate.net

For example, molecular docking studies have shown beta-Chlorogenin's binding affinity to key viral proteins. nih.govnih.govrjptonline.orgscilit.com In one study, beta-Chlorogenin formed two hydrogen bond interactions with Thr25 and Cys145 residues and three hydrophobic interactions with Cys145, His163, and His172 residues of the SARS-CoV-2 Mpro. researchgate.net Molecular dynamics simulations have further assessed the stability and interactions of beta-Chlorogenin with target proteins, with beta-Chlorogenin showing constant peaks throughout the simulation, indicating stability. nih.govresearchgate.net

Future advancements in computational modeling will involve:

Enhanced Predictive Models: Developing more accurate QSAR models to predict the biological activity of novel beta-Chlorogenin derivatives based on their chemical structures.

Virtual Screening: Utilizing high-throughput virtual screening to identify potential targets and prioritize promising analogues for in vitro and in vivo testing.

AI and Machine Learning: Employing artificial intelligence and machine learning algorithms to analyze large datasets from omics studies and computational simulations, accelerating the discovery of new therapeutic applications and optimizing compound design.

These computational approaches will streamline the drug discovery process, allowing for more efficient identification and optimization of beta-Chlorogenin-based therapeutic candidates.

Q & A

Q. What analytical techniques are recommended for characterizing beta-Chlorogenin’s purity and structural integrity?

To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for structural elucidation), high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for purity assessment, and X-ray crystallography for stereochemical confirmation. Method validation should include comparison with certified reference materials (e.g., USP standards) and calibration using established protocols . For reproducibility, experimental parameters (e.g., solvent systems, column types, temperature) must be explicitly documented, as outlined in analytical chemistry guidelines .

Q. How can beta-Chlorogenin be isolated from natural sources while minimizing degradation?

Isolation protocols should prioritize cold extraction methods (e.g., methanol/water at 4°C) to prevent thermal degradation. Column chromatography with silica gel or Sephadex LH-20 is recommended for purification, followed by lyophilization for solvent removal. Stability studies under varying pH and light conditions are critical to identify degradation pathways. Researchers must report yield percentages and purity thresholds (e.g., ≥95% by HPLC) to enable cross-study comparisons .

Q. What validated protocols exist for quantifying beta-Chlorogenin in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., deuterated analogs) is the gold standard for quantification in plasma or tissue samples. Sample preparation should include protein precipitation (acetonitrile) and solid-phase extraction to reduce matrix effects. Calibration curves must span the expected physiological range, with validation parameters (linearity, LOD, LOQ) adhering to ICH guidelines .

Advanced Research Questions

Q. How should dose-response studies be designed to evaluate beta-Chlorogenin’s bioactivity while accounting for cytotoxicity?

Researchers must adopt a tiered approach:

  • In vitro : Test a wide concentration range (e.g., 0.1–100 µM) across multiple cell lines (primary vs. immortalized) to assess cell-type specificity.
  • Controls : Include vehicle controls and reference compounds (e.g., cisplatin for cytotoxicity benchmarks).
  • Endpoint selection : Combine viability assays (MTT, ATP luminescence) with mechanistic markers (apoptosis, oxidative stress). Statistical power analysis should determine sample size, and results must be contextualized against known pharmacokinetic thresholds .

Q. What methodologies resolve contradictions in reported metabolic stability of beta-Chlorogenin across model systems?

Discrepancies often arise from interspecies differences in cytochrome P450 enzymes or incubation conditions. To address this:

  • Conduct parallel studies in human and rodent liver microsomes under standardized conditions (pH 7.4, 37°C, NADPH cofactors).
  • Use ultra-high-resolution MS to identify phase I/II metabolites and compare degradation half-lives.
  • Apply computational tools (e.g., molecular docking) to predict enzyme-binding affinities. Results should be reported with error margins and cross-referenced against existing databases (e.g., PubChem) .

Q. What strategies optimize the reproducibility of beta-Chlorogenin synthesis protocols across laboratories?

Reproducibility requires:

  • Stepwise documentation : Detailed synthetic pathways (e.g., hydroxylation steps, protecting groups) and reaction monitoring (TLC/HPLC).
  • Batch testing : Analyze multiple synthesis batches for consistency in purity and yield.
  • Collaborative validation : Share protocols with independent labs for cross-verification, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Contingency plans for solvent/scarcity issues (e.g., alternative catalysts) should be pre-defined .

Methodological Considerations

  • Literature Reviews : Use systematic review frameworks (PRISMA) to identify all reported bioactivities of beta-Chlorogenin, prioritizing peer-reviewed journals over preprint repositories. Cochrane guidelines recommend dual screening for bias reduction .
  • Data Contradictions : Apply Bradford Hill criteria (consistency, temporality, biological plausibility) to evaluate conflicting evidence .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting, including justification of sample sizes and humane endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.